![molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9](/img/structure/B2415706.png)
6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound “6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group . The exact structure would need to be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the pyridine ring is often involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Derivatives of pyridine or pyridinopyrazole, including compounds structurally related to 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine, have been synthesized through various methods. These include the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine through acid hydrolysis of 2-amino or 2-hydrazino derivatives of pyridine (Arustamova & Piven, 2013). Additionally, various 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been utilized as ligands, demonstrating a range of complex chemistry, including luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Applications in Corrosion Inhibition
- Pyrazolopyridine derivatives have been synthesized and investigated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. These derivatives demonstrate mixed-type behavior in potentiodynamic polarization, indicating their potential in industrial applications (Dandia et al., 2013).
Pharmaceutical and Biological Research
- Novel pyridine and fused pyridine derivatives, including structures similar to this compound, have been synthesized for various pharmacological applications. These compounds have been evaluated for antimicrobial and antioxidant activities, indicating their potential in pharmaceutical research (Flefel et al., 2018).
Antiviral Research
- Specific derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antiviral activity against viruses like Herpes simplex and Mayaro virus, showcasing the potential of these compounds in antiviral drug development (Bernardino et al., 2007).
Catalytic and Optical Applications
- Pyrazolopyridine derivatives have been explored for their catalytic activity in the oxidation of alkanes and alcohols with peroxides. This research highlights their potential utility in chemical synthesis and industrial processes (Choroba et al., 2019).
- The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been studied, indicating their potential in the development of photosensors and other optical devices (Zedan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6-chloro-3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMZZWYMAFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

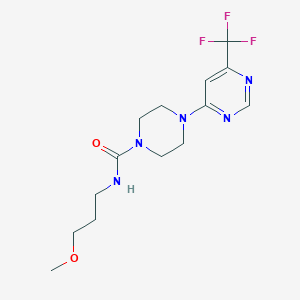
![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)
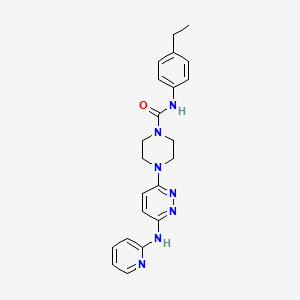
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)
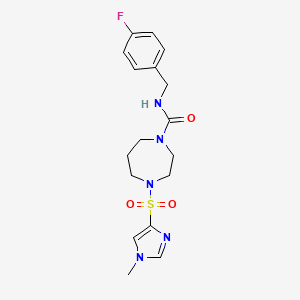

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)
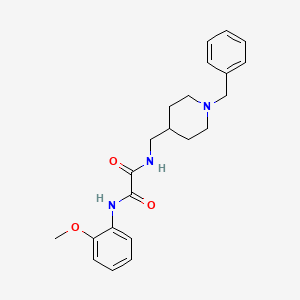

![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)
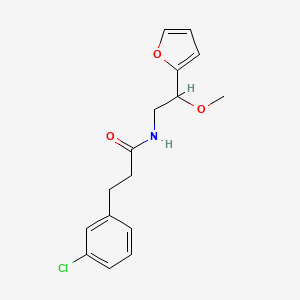
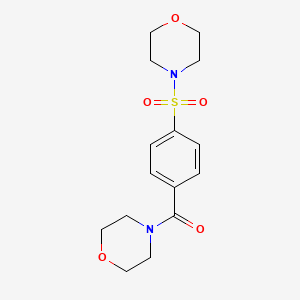
![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)